molecular formula C8H18ClN B13351769 rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride CAS No. 1807937-86-5

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride

Cat. No.: B13351769
CAS No.: 1807937-86-5
M. Wt: 163.69 g/mol
InChI Key: WKGMMQCONWDNJQ-KZYPOYLOSA-N
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Description

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride is a chiral compound with potential applications in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and ethyl halides.

    Alkylation Reaction: The 2-methylpiperidine undergoes an alkylation reaction with ethyl halides under basic conditions to introduce the ethyl group at the 5-position.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of rac-(2R,5S)-5-ethyl-2-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the piperidine ring. This structural uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

CAS No.

1807937-86-5

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

(2S,5R)-5-ethyl-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)9-6-8;/h7-9H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

WKGMMQCONWDNJQ-KZYPOYLOSA-N

Isomeric SMILES

CC[C@@H]1CC[C@@H](NC1)C.Cl

Canonical SMILES

CCC1CCC(NC1)C.Cl

Origin of Product

United States

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